molecular formula C12H20O B13243256 3-Methyl-7-oxaspiro[5.6]dodec-9-ene

3-Methyl-7-oxaspiro[5.6]dodec-9-ene

Cat. No.: B13243256
M. Wt: 180.29 g/mol
InChI Key: ROSKMFOQCINNRM-UHFFFAOYSA-N
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Description

3-Methyl-7-oxaspiro[5.6]dodec-9-ene is a chemical compound with the molecular formula C12H20O. It is characterized by a spirocyclic structure, which includes a seven-membered oxaspiro ring fused to a six-membered carbocyclic ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-oxaspiro[5.6]dodec-9-ene typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of a suitable precursor with a reagent that promotes ring closure. For example, the precursor might be a linear or cyclic compound containing functional groups that can react to form the spiro ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (such as temperature and pressure), and purification techniques like distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-oxaspiro[5.6]dodec-9-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The spirocyclic structure allows for substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-Methyl-7-oxaspiro[5.6]dodec-9-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 3-Methyl-7-oxaspiro[5.6]dodec-9-ene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The spirocyclic structure can affect the compound’s binding affinity and specificity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-7-oxaspiro[5.6]dodec-9-ene: This compound has a similar spirocyclic structure but with additional methyl groups, which can influence its chemical properties and reactivity.

    7-Oxaspiro[5.6]dodec-9-ene: Lacks the methyl group at the 3-position, which can affect its stability and reactivity.

Uniqueness

3-Methyl-7-oxaspiro[56]dodec-9-ene is unique due to its specific substitution pattern and spirocyclic structure

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

3-methyl-7-oxaspiro[5.6]dodec-9-ene

InChI

InChI=1S/C12H20O/c1-11-5-8-12(9-6-11)7-3-2-4-10-13-12/h2,4,11H,3,5-10H2,1H3

InChI Key

ROSKMFOQCINNRM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CCC=CCO2)CC1

Origin of Product

United States

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